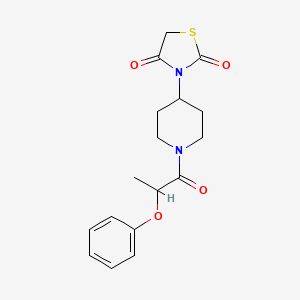

![molecular formula C36H62NO2P B2383536 N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 380230-02-4](/img/structure/B2383536.png)

N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a chiral phosphine ligand used for enantioselective synthesis . It is a white powder and is moisture sensitive .

Molecular Structure Analysis

The molecular formula of this compound is C38H34NO4P . The specific molecular structure analysis is not available in the search results.

Chemical Reactions Analysis

This compound, being a phosphine-phosphoramidite ligand, can be used in various chemical reactions. For instance, it can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Physical And Chemical Properties Analysis

This compound is a white powder . It is moisture sensitive . The specific physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.

Aplicaciones Científicas De Investigación

Organic Optoelectronics and OLED Devices

In the field of organic optoelectronics, materials such as BODIPY (4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene)-based organic semiconductors are explored for their applications in OLED devices. These materials offer potential as 'metal-free' infrared emitters, which are pivotal for developing advanced OLED technologies with enhanced emission properties and energy efficiencies (Squeo & Pasini, 2020).

Biodegradation and Environmental Microbiology

Research in environmental microbiology has demonstrated that species of Pseudomonas can metabolize a wide range of biogenic amines as carbon and energy sources, underlining their role in the catabolism of these compounds. This knowledge is crucial for designing strategies to mitigate environmental pollution by biogenic amines, showcasing the importance of microbial pathways in environmental remediation efforts (Luengo & Olivera, 2020).

Advanced Oxidation Processes for Degradation of Hazardous Compounds

The study of advanced oxidation processes (AOPs) for the degradation of nitrogen-containing hazardous compounds, including amines and dyes, is significant for improving water treatment technologies. These processes offer effective means to mineralize resistant compounds, enhancing the overall efficacy of treatment schemes and reducing the toxicity of wastewater effluents (Bhat & Gogate, 2021).

Endocrine Disruptors and Human Health

Explorations into the endocrine-disrupting potentials of compounds like Bisphenol A (BPA) and its alternatives have highlighted the need for understanding the health implications of widespread chemical use. Research in this area focuses on the carcinogenic, reproductive toxicity, and endocrine disruption potential of these substances, providing a critical foundation for assessing the safety of materials used in consumer products (den Braver-Sewradj, van Spronsen, & Hessel, 2020).

Direcciones Futuras

The future directions for this compound could involve its use in new catalytic reactions, particularly those requiring high enantioselectivity. Given its effectiveness in the rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters , it could potentially be used in other similar reactions to achieve high yields of enantiomerically pure products.

Propiedades

IUPAC Name |

N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-26H,1-2H3/t25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZPDRCMCSBQFN-UIOOFZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30NO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2383454.png)

![N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2383456.png)

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2383458.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2383459.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2383460.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2383461.png)

![Diethyl 2-[(3,5-difluoroanilino)methylene]malonate](/img/structure/B2383465.png)

![Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B2383469.png)

![2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2383471.png)

![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)